molecular formula C28H36O13 B1262155 Azadirachtol

Azadirachtol

Cat. No. B1262155
M. Wt: 580.6 g/mol
InChI Key: KPVJTWLSYIGGCU-KZBRQISASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azadirachtol is a natural product found in Azadirachta indica with data available.

Scientific Research Applications

1. Chemical Synthesis and Structural Studies

  • Azadirachtol, a natural product derived from the neem tree, has been a subject of extensive research due to its intriguing chemical structure and synthesis challenges. It took 18 years to solve its molecular structure and an additional 22 years to achieve its synthesis, highlighting its complexity and the interest it garners in the scientific community (Veitch, Boyer, & Ley, 2008).

2. Biological Properties and Insecticidal Effects

  • Research over the past 30 years has extensively documented azadirachtol's potent insecticidal properties, including its strong antifeedant and insect growth regulatory effects. Although its effects at the cellular level remain unclear, it's particularly effective against Lepidoptera species (Mordue & Blackwell, 1993).

3. Effects on the Central Nervous System

  • Studies have shown that azadirachtol can modulate cholinergic miniature excitatory postsynaptic current and calcium currents in the central nervous system of insects, indicating its potential in neurobiological research. This modulation plays a critical role in neural activity and is a key aspect of its insecticidal properties (Qiao et al., 2014).

4. Apoptotic Effects in Insect Cells

  • Azadirachtol has been observed to induce apoptosis in insect cells, particularly in the midgut of larvae. This apoptosis activation leads to structural alterations that affect the digestion and absorption of nutrients, thereby inhibiting larval growth (Shu et al., 2018).

5. Pharmacoinformatics and Therapeutic Potentials

  • Azadirachtol's physicochemical, druggable, and pharmacological properties have been explored, underscoring its therapeutic potentials. Studies also highlight its low toxicity in vertebrates, making it a promising candidate for further medicinal research (Loganathan et al., 2021).

6. Interaction with Cell Signaling Pathways

  • Research indicates that azadirachtol can interact with cell signaling pathways in insects, inducing autophagy and apoptosis. This interaction disrupts survival signaling and triggers cytochrome c release, which are important for understanding its comprehensive biological impacts (Shao et al., 2016).

properties

Product Name

Azadirachtol

Molecular Formula

C28H36O13

Molecular Weight

580.6 g/mol

IUPAC Name

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,12,14-trihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate

InChI

InChI=1S/C28H36O13/c1-23(28-14-7-11(24(28,2)41-28)27(34)5-6-37-22(27)40-14)17-16(20(32)35-3)39-9-25(17)12(29)8-13(30)26(21(33)36-4)10-38-15(18(25)26)19(23)31/h5-6,11-19,22,29-31,34H,7-10H2,1-4H3/t11-,12+,13-,14+,15-,16+,17+,18-,19-,22+,23+,24+,25-,26+,27+,28+/m1/s1

InChI Key

KPVJTWLSYIGGCU-KZBRQISASA-N

Isomeric SMILES

C[C@]12[C@H]3C[C@@H]([C@]1(O2)[C@]4([C@@H]5[C@H](OC[C@@]56[C@H](C[C@H]([C@@]7([C@@H]6[C@H]([C@H]4O)OC7)C(=O)OC)O)O)C(=O)OC)C)O[C@H]8[C@@]3(C=CO8)O

Canonical SMILES

CC12C3CC(C1(O2)C4(C5C(OCC56C(CC(C7(C6C(C4O)OC7)C(=O)OC)O)O)C(=O)OC)C)OC8C3(C=CO8)O

synonyms

azadirachtol
dimethyl (-)-(2aR,3R,4R,4aS,5R,7aS,8R,10S,10aR)-3,8,10-trihydroxy-4-((2R,6R)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo(6.3.1.0(2,6)0(9,11)dodec-3-en-9-yl)-4-methylperhydroisobenzofurano(5,4,3a-cd)isobenzofuran-5,10a-diacetate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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